molecular formula C21H17N3O4 B2640739 2-{4-[(4-nitrophenyl)methoxy]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 358775-08-3

2-{4-[(4-nitrophenyl)methoxy]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2640739
CAS No.: 358775-08-3
M. Wt: 375.384
InChI Key: LGRAUNPKMPPZRE-UHFFFAOYSA-N
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Description

2-{4-[(4-nitrophenyl)methoxy]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl and methoxyphenyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-nitrophenyl)methoxy]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of an appropriate aldehyde with a primary amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired quinazolinone structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-nitrophenyl)methoxy]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[(4-nitrophenyl)methoxy]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The nitrophenyl and methoxyphenyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-nitrophenyl)methoxy]phenyl derivatives: These compounds share similar structural features and may exhibit comparable chemical reactivity.

    Quinazolinone derivatives: Compounds with the quinazolinone core structure are often studied for their diverse biological activities.

Uniqueness

2-{4-[(4-nitrophenyl)methoxy]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-21-18-3-1-2-4-19(18)22-20(23-21)15-7-11-17(12-8-15)28-13-14-5-9-16(10-6-14)24(26)27/h1-12,20,22H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRAUNPKMPPZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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